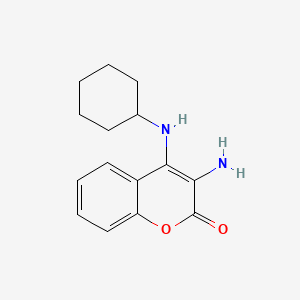

3-Amino-4-cyclohexylaminocoumarin

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-4-(cyclohexylamino)chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2/c16-13-14(17-10-6-2-1-3-7-10)11-8-4-5-9-12(11)19-15(13)18/h4-5,8-10,17H,1-3,6-7,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFRHGJUZBYPRIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=C(C(=O)OC3=CC=CC=C32)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00219539 | |

| Record name | Coumarin, 3-amino-4-cyclohexylamino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00219539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69405-46-5 | |

| Record name | Coumarin, 3-amino-4-cyclohexylamino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069405465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coumarin, 3-amino-4-cyclohexylamino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00219539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Synthetic Methodologies and Reaction Pathway Elucidation for 3 Amino 4 Cyclohexylaminocoumarin

Retrosynthetic Dissection and Strategic Planning for 3-Amino-4-cyclohexylaminocoumarin Construction

The retrosynthetic analysis of this compound identifies key bond disconnections that pave the way for logical and efficient synthetic planning. The primary disconnection severs the C4-N bond, leading to two key precursors: a 3-amino-4-halocoumarin and cyclohexylamine (B46788). This approach is a cornerstone of many synthetic strategies for related aminocoumarin derivatives.

Another viable retrosynthetic pathway involves the disconnection of the C3-N and C4-C bonds, which suggests a multi-component reaction strategy. This would involve a salicylaldehyde (B1680747) derivative, a source of the 3-amino group, and a cyclohexyl isocyanide, converging to form the coumarin (B35378) core in a single pot.

Optimized Synthetic Approaches Towards this compound

The synthesis of this compound can be achieved through several optimized approaches, each offering distinct advantages in terms of yield, selectivity, and environmental impact.

Multi-component Reactions (MCRs) and Cascade Sequences in this compound Synthesis

Multi-component reactions (MCRs) offer an elegant and atom-economical route to complex molecules like this compound from simple starting materials in a single step. A plausible MCR approach would involve the condensation of a salicylaldehyde, N-cyclohexylcyanamide, and a suitable C1 source.

Cascade reactions, where a series of intramolecular transformations are triggered by a single event, also present a powerful strategy. For instance, a properly substituted acyclic precursor could be designed to undergo a cascade of cyclization and amination steps to furnish the final product. The efficiency of these reactions is often high, as they minimize the need for purification of intermediates. Several studies have highlighted the use of MCRs for the synthesis of various aminocoumarin derivatives, which could be adapted for the target molecule. researchgate.netresearchgate.netnih.govnih.govbeilstein-journals.org

Catalytic Systems and Ligand Design for Enhanced Selectivity in this compound Formation

Catalysis plays a pivotal role in enhancing the selectivity and efficiency of the synthesis of this compound. Metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are particularly relevant for the formation of the C4-N bond between a 4-halocoumarin precursor and cyclohexylamine. The choice of ligand is critical in these reactions to ensure high yields and avoid side products.

For the construction of the coumarin core itself, various acid and base catalysts are employed in condensation reactions like the Pechmann, Knoevenagel, and von Pechmann condensations. nih.gov The development of novel catalytic systems, including organocatalysts and metal-organic frameworks (MOFs), continues to provide milder and more selective reaction conditions.

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry are increasingly being integrated into the synthesis of coumarin derivatives to minimize environmental impact. rsc.org This includes the use of environmentally benign solvents such as water or ethanol, or even solvent-free reaction conditions. nih.gov

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate reaction rates, often leading to higher yields and cleaner reactions in a fraction of the time required for conventional heating. Ultrasound irradiation is another green technique that can promote reactions by providing the necessary activation energy through cavitation. nih.gov The use of recyclable catalysts, such as solid-supported acids or bases, further contributes to the sustainability of the synthetic process. nih.gov

Detailed Mechanistic Investigations of Key Bond-Forming Steps in this compound Synthesis

The formation of the crucial bonds in this compound proceeds through well-defined mechanistic pathways. The synthesis of the coumarin core via the Pechmann condensation, for example, involves the initial transesterification between a phenol (B47542) and a β-ketoester, followed by an intramolecular electrophilic aromatic substitution (Friedel-Crafts acylation) and subsequent dehydration.

In the case of the Buchwald-Hartwig amination to form the C4-N bond, the mechanism involves the oxidative addition of the 4-halocoumarin to a palladium(0) complex, followed by coordination of the cyclohexylamine, and finally, reductive elimination to yield the desired product and regenerate the catalyst. Understanding these mechanisms is crucial for optimizing reaction conditions and troubleshooting synthetic challenges. nih.govnih.govnih.gov

Process Intensification and Scale-Up Strategies for this compound Production

For the large-scale production of this compound, process intensification strategies are essential to ensure efficiency, safety, and cost-effectiveness. The transition from batch to continuous flow processing can offer significant advantages, including improved heat and mass transfer, enhanced safety due to smaller reaction volumes, and the potential for in-line monitoring and control.

Structure Activity Relationship Sar and Rational Design of 3 Amino 4 Cyclohexylaminocoumarin Derivatives

Systematic Derivatization Strategies at the 3-Amino Position of 3-Amino-4-cyclohexylaminocoumarin

The 3-amino group is a primary site for chemical modification, acting as a versatile handle for introducing a wide array of functional groups. The most common strategy is acylation, which converts the primary amine into an amide. This transformation can significantly impact the molecule's hydrogen bonding capacity, polarity, and steric profile.

Research into related aminocoumarin structures demonstrates that acylation is often essential for biological activity. nih.gov For instance, the synthesis of 3-(4-aminophenyl)-coumarin derivatives has shown that amide condensation with various acid chlorides can lead to compounds with potent and selective inhibitory activity against specific enzymes. nih.gov Applying this principle to this compound, derivatization of the 3-amino group with different acyl moieties (aliphatic, aromatic, heterocyclic) allows for a systematic probing of the target's binding pocket.

Table 1: Influence of 3-Amino Position Acyl Substitution on Hypothetical Activity

| Derivative | R Group (at 3-acylamino) | Potential Effect on Activity | Rationale |

|---|---|---|---|

| 1 | -COCH₃ (Acetyl) | Baseline activity | Small, polar group; establishes a baseline for comparison. |

| 2 | -COC₆H₅ (Benzoyl) | Increased potency | Aromatic ring may engage in π-π stacking or hydrophobic interactions. |

| 3 | -CO(CH₂)₂COOH (Succinoyl) | Improved solubility, potential for new interactions | Carboxylic acid group adds a negative charge and H-bond donor/acceptor sites. |

Modifications and Substituent Effects at the 4-Cyclohexylamino Moiety of this compound

Rational design strategies, informed by X-ray crystallography of target proteins, have shown that replacing flexible moieties with a rigid cyclohexylamine (B46788) group can enhance binding affinity and improve pharmacokinetic profiles. nih.gov Conversely, for the this compound scaffold, exchanging the cyclohexyl group for other rings (e.g., cyclopentyl, piperidinyl, morpholinyl) or substituted phenyl rings can fine-tune the compound's selectivity and physical properties. For example, introducing a polar group like a hydroxyl on the cyclohexyl ring could increase water solubility, while replacing it with an aromatic ring could introduce different binding interactions.

Table 2: Effect of Modifications at the 4-Amino Position on Predicted Properties

| Derivative Structure (at C4) | Modification | Predicted Impact | Rationale |

|---|---|---|---|

| -NH-Cyclohexyl | Parent Structure | Lipophilic binding, defined spatial orientation | Establishes baseline hydrophobic interaction. |

| -NH-Cyclopentyl | Ring Contraction | May alter fit in binding pocket | Smaller ring changes the angle and reach of the substituent. |

| -NH-Phenyl | Aromatic Substitution | Potential for π-π interactions, altered electronics | Replaces aliphatic character with aromatic, offering new binding modes. |

Exploration of Substitutions and Annulations on the Coumarin (B35378) Core of this compound

Modifying the coumarin nucleus itself offers another layer of chemical diversification. This can be achieved through two primary approaches: substitution on the benzene (B151609) ring of the coumarin or annulation (fusion) of an additional ring system onto the core.

Substitutions at positions 5, 6, 7, or 8 of the coumarin ring with small groups like halogens, methyl, or methoxy (B1213986) groups can fine-tune the electronic properties (electron-donating or -withdrawing) and lipophilicity of the entire molecule. Studies on other aminocoumarins have shown that substitution at the 8-position with a methyl or chloro group can significantly enhance activity, with the optimal choice depending on other substitutions on the molecule. nih.gov

Annulation involves building new heterocyclic rings onto the coumarin framework, leading to more complex and rigid structures. Syntheses starting from 3-aminocoumarins have been used to create fused systems such as pyrrolo[2,3-c]coumarins and chromeno[3,4-b]quinolines. researchgate.net These extended ring systems can access additional binding sites on a biological target or confer novel pharmacological properties, such as fluorescence. researchgate.net

Table 3: Examples of Coumarin Core Modifications and Their Potential Consequences

| Modification Type | Example | Position | Potential Consequence |

|---|---|---|---|

| Substitution | Introduction of -Cl | C7 | Increases lipophilicity, potential for halogen bonding. |

| Substitution | Introduction of -OCH₃ | C7 | Electron-donating, can act as H-bond acceptor, alters metabolism. nih.gov |

| Annulation | Fusion of a pyrrole (B145914) ring | C3-C4 | Creates a rigid, planar pyrrolo-coumarin system with altered biological targets. researchgate.net |

Computational and Cheminformatics Approaches to Predict SAR for this compound Analogues

Modern drug design heavily relies on computational methods to predict the biological activity of novel compounds before their synthesis, saving time and resources. For this compound analogues, these approaches are invaluable for understanding and predicting SAR.

Molecular docking is a key technique used to simulate the binding of a ligand (the coumarin derivative) into the active site of a target protein. frontiersin.orgnih.gov These simulations can predict the binding pose, identify key interactions (like hydrogen bonds and hydrophobic contacts), and estimate the binding affinity. This information provides a structural hypothesis for the observed activity of existing analogues and allows for the rational design of new ones with improved binding. frontiersin.org For example, docking could reveal an unoccupied pocket near the 4-cyclohexylamino group, suggesting that adding a substituent there could increase potency.

Quantitative Structure-Activity Relationship (QSAR) models provide mathematical equations that correlate the chemical structures of a series of compounds with their biological activities. By analyzing a dataset of this compound analogues, a QSAR model could identify the key physicochemical properties (e.g., logP, molecular weight, specific electronic descriptors) that govern their potency.

Table 4: Application of Computational Methods in the Design of Analogues

| Computational Method | Information Gained | Application in Rational Design |

|---|---|---|

| Molecular Docking | Binding pose, key interactions, binding energy score. frontiersin.org | Guides the placement of new functional groups to maximize favorable interactions with the target. |

| QSAR Analysis | Correlation between physicochemical properties and activity. | Predicts the activity of virtual compounds; prioritizes candidates for synthesis. |

| Virtual Screening | Identifies potential hits from large compound libraries. | Rapidly screens thousands of virtual analogues to find those most likely to be active. |

Design Principles for Targeted Functional Enhancements in this compound Systems

Based on the analysis of derivatization strategies and computational insights, a set of design principles emerges for the targeted enhancement of this compound systems.

The 3-Amino Position as a Vector for Specificity: The 3-amino group should be viewed as a primary vector for exploring the binding site. Acylation with a library of diverse chemical fragments (aromatic, heterocyclic, charged) is a robust strategy to tune potency and selectivity.

The 4-Cyclohexylamino Moiety as a Spatial Anchor: This group is critical for establishing the compound's orientation within the binding site. Modifications should focus on optimizing hydrophobic interactions and steric fit. Replacing the cyclohexyl ring with other cyclic systems can be used to adjust the angle of presentation to the target and modulate physicochemical properties. nih.gov

Core Substitution for Physicochemical Fine-Tuning: Substituents on the benzocoumarin core are ideal for modulating properties like solubility, cell permeability, and metabolic stability without drastically altering the core binding pharmacophore.

Annulation for Scaffold Hopping and Novel Properties: Fusing new rings to the coumarin core is a strategy for generating structurally novel compounds that may interact with the target in a different binding mode or exhibit entirely new biological activities or properties like fluorescence. researchgate.net

Integration of Computation and Synthesis: An iterative cycle of computational design, chemical synthesis, and biological testing is the most efficient path forward. Computational models predict promising candidates, which are then synthesized and evaluated, with the results used to refine the next generation of models and molecules. nih.gov

By adhering to these principles, the this compound scaffold can be rationally and systematically optimized to produce novel compounds with enhanced and targeted functional profiles.

Advanced Spectroscopic and Structural Characterization of 3 Amino 4 Cyclohexylaminocoumarin

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment of 3-Amino-4-cyclohexylaminocoumarin

A complete and unambiguous assignment of the proton (¹H) and carbon (¹³C) NMR chemical shifts for this compound is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. scispace.com These experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), provide through-bond connectivity information, allowing for the definitive assignment of each atom within the molecular structure. researchgate.netcolumbia.eduresearchgate.net

The ¹H NMR spectrum reveals distinct signals for the aromatic protons of the coumarin (B35378) core and the protons of the cyclohexyl and amino substituents. scispace.com The aromatic region typically displays a set of doublet of doublets and doublet of doublet of doublets, characteristic of the ABCD spin system of the coumarin benzene (B151609) ring. scispace.com The cyclohexyl protons appear as a series of multiplets in the upfield region of the spectrum.

The ¹³C NMR spectrum, in conjunction with DEPT (Distortionless Enhancement by Polarization Transfer) or an edited HSQC experiment, distinguishes between methine (CH), methylene (B1212753) (CH₂), and methyl (CH₃) carbons. columbia.edu The HSQC experiment correlates each proton with its directly attached carbon atom, providing direct ¹H-¹³C one-bond correlations. sdsu.edu

Further structural elucidation is accomplished using the HMBC experiment, which reveals long-range correlations between protons and carbons separated by two or three bonds (²JCH and ³JCH). columbia.eduyoutube.com These correlations are crucial for establishing the connectivity between the coumarin core and the cyclohexylamino group at the C4 position, as well as the amino group at the C3 position. For instance, HMBC correlations would be expected between the cyclohexyl protons and the C4 carbon of the coumarin ring, and between the amino protons and the C3 and C4 carbons.

The spatial relationship between different protons can be determined using Nuclear Overhauser Effect Spectroscopy (NOESY), which identifies protons that are close in space, irrespective of their bond connectivity. researchgate.net This is particularly useful for confirming the conformation of the cyclohexylamino substituent relative to the coumarin plane.

Table 1: Illustrative ¹H and ¹³C NMR Data for a Substituted Coumarin Derivative Note: This table is a representative example based on similar coumarin structures and is intended to illustrate the type of data obtained from NMR analysis. Actual chemical shifts for this compound may vary.

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | HMBC Correlations (from ¹H to ¹³C) |

| 2 | - | ~160.0 (C=O) | - |

| 3 | - | ~105.0 (C-NH₂) | H-5 |

| 4 | - | ~155.0 (C-NH-cyclohexyl) | H-5, Cyclohexyl-H |

| 4a | - | ~115.0 | H-5, H-8 |

| 5 | ~7.8 (dd) | ~128.0 | C-4, C-6, C-8a |

| 6 | ~7.3 (ddd) | ~124.0 | C-5, C-7, C-8 |

| 7 | ~7.5 (ddd) | ~132.0 | C-5, C-6, C-8a |

| 8 | ~7.3 (dd) | ~116.0 | C-4a, C-6, C-7 |

| 8a | - | ~154.0 | H-5, H-7, H-8 |

| Cyclohexyl | Multiplets | Multiplets | C-4 |

| -NH₂ | Broad singlet | - | C-3, C-4 |

| -NH- | Broad singlet | - | C-4, Cyclohexyl-C |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis of this compound

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the molecular mass of this compound and for elucidating its fragmentation pathways. nih.govnih.gov Using techniques such as Electrospray Ionization (ESI), the molecule is ionized, and its exact mass is measured with high accuracy, typically to within a few parts per million (ppm). This allows for the unambiguous determination of the elemental composition, confirming the molecular formula as C₁₅H₁₈N₂O₂. nih.gov

Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID), provide detailed structural information by breaking the parent ion into smaller fragment ions. nih.govunito.it The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of the different functional groups.

For this compound, key fragmentation pathways would likely involve:

Loss of the cyclohexyl group: A prominent fragmentation would be the cleavage of the C4-N bond, resulting in the loss of the cyclohexylamino radical or a related fragment.

Cleavage of the coumarin ring: The coumarin core can undergo characteristic retro-Diels-Alder reactions or other ring-opening fragmentations.

Loss of small molecules: Neutral losses of molecules such as CO, NH₃, or H₂O are also commonly observed.

The study of these fragmentation patterns, often aided by isotopic labeling experiments (e.g., H/D exchange), allows for the confident identification of the precursor and its product ions, providing a detailed picture of the molecule's gas-phase chemistry. researchgate.netresearchgate.net

Table 2: Predicted HRMS Fragmentation Data for Protonated this compound ([M+H]⁺)

| m/z (calculated) | Proposed Fragment | Description |

| 259.1441 | [C₁₅H₁₉N₂O₂]⁺ | Protonated molecular ion |

| 177.0655 | [C₉H₉N₂O₂]⁺ | Loss of cyclohexene |

| 160.0393 | [C₉H₆NO₂]⁺ | Loss of cyclohexylamine (B46788) |

| 132.0444 | [C₈H₆O₂]⁺ | Coumarin core fragment |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformation of this compound

The FT-IR spectrum is expected to show characteristic absorption bands for the various functional groups:

N-H stretching: The amino (-NH₂) and cyclohexylamino (-NH-) groups will exhibit stretching vibrations in the region of 3500-3300 cm⁻¹. core.ac.uk The presence of two bands in this region for the primary amine (asymmetric and symmetric stretching) would be indicative of the -NH₂ group.

C=O stretching: The lactone carbonyl group of the coumarin ring will show a strong absorption band typically in the range of 1750-1700 cm⁻¹.

C=C stretching: Aromatic C=C stretching vibrations from the coumarin ring will appear in the 1600-1450 cm⁻¹ region.

C-N stretching: The C-N stretching vibrations of the amino and cyclohexylamino groups will be observed in the 1350-1000 cm⁻¹ range.

C-H stretching: Aromatic and aliphatic C-H stretching vibrations will be present above and below 3000 cm⁻¹, respectively. wjarr.com

Raman spectroscopy provides complementary information, particularly for non-polar bonds. The C=C and C-C stretching vibrations of the aromatic and cyclohexyl rings are often strong in the Raman spectrum. The combination of both FT-IR and Raman data allows for a more complete vibrational assignment. nih.gov Theoretical calculations using Density Functional Theory (DFT) are often employed to aid in the assignment of the experimental vibrational bands. ijcrar.com

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique |

| N-H Stretch (Amino & Amine) | 3500 - 3300 | FT-IR, Raman |

| C-H Stretch (Aromatic) | 3100 - 3000 | FT-IR, Raman |

| C-H Stretch (Aliphatic) | 3000 - 2850 | FT-IR, Raman |

| C=O Stretch (Lactone) | 1750 - 1700 | FT-IR |

| C=C Stretch (Aromatic) | 1600 - 1450 | FT-IR, Raman |

| N-H Bend (Amino) | 1650 - 1580 | FT-IR |

| C-N Stretch | 1350 - 1000 | FT-IR |

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure and Stereochemistry of this compound

Single-crystal X-ray diffraction provides the most definitive structural information for this compound in the solid state. growingscience.comnih.gov This technique allows for the precise determination of bond lengths, bond angles, and torsion angles, revealing the exact three-dimensional arrangement of atoms in the crystal lattice. researchgate.netmdpi.com

The crystal structure would confirm the planarity of the coumarin ring system and determine the conformation of the cyclohexylamino substituent relative to this plane. arkat-usa.orgmdpi.com Intermolecular interactions, such as hydrogen bonding involving the amino and carbonyl groups, which play a crucial role in the crystal packing, can also be identified and characterized. growingscience.com This detailed structural information is invaluable for understanding the molecule's physical properties and its potential interactions with biological targets.

Table 4: Representative Crystallographic Data for a Coumarin Derivative Note: This table presents typical parameters obtained from a single-crystal X-ray diffraction study and is for illustrative purposes.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8.5 |

| b (Å) | ~12.0 |

| c (Å) | ~15.5 |

| β (°) | ~105 |

| Volume (ų) | ~1500 |

| Z | 4 |

| R-factor | < 0.05 |

Electronic Absorption and Emission Spectroscopy for Photophysical Properties of this compound (excluding basic identification data)

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to investigate the photophysical properties of this compound. These properties are highly dependent on the electronic structure of the molecule and its interaction with the surrounding environment.

The UV-Vis absorption spectrum is expected to show characteristic bands corresponding to π-π* transitions within the coumarin chromophore. The positions and intensities of these bands can be influenced by the nature and position of the substituents. The amino and cyclohexylamino groups, being electron-donating, are likely to cause a red-shift (bathochromic shift) in the absorption maxima compared to the unsubstituted coumarin.

The fluorescence emission spectrum provides information about the excited state of the molecule. Coumarin derivatives are known for their fluorescent properties, and the introduction of an amino group at the 3-position and a cyclohexylamino group at the 4-position is expected to significantly influence the emission wavelength and quantum yield. nih.govrsc.org

The study of solvatochromism, which is the change in absorption and emission spectra as a function of solvent polarity, can provide insights into the nature of the electronic transitions and the change in dipole moment upon excitation. nih.govnih.govresearchgate.net The fluorescence quantum yield (Φf), which is a measure of the efficiency of the fluorescence process, and the fluorescence lifetime (τf), which is the average time the molecule spends in the excited state, are key parameters that characterize the photophysical behavior of the compound. nih.govthermofisher.comnih.gov These properties are crucial for applications such as fluorescent probes and labels.

Table 5: Illustrative Photophysical Data for a Substituted Aminocoumarin Note: This table is a representative example and the actual values for this compound may differ.

| Solvent | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φf) | Fluorescence Lifetime (τf, ns) |

| Dioxane | ~380 | ~450 | ~0.8 | ~4.0 |

| Acetonitrile (B52724) | ~385 | ~470 | ~0.6 | ~3.5 |

| Ethanol | ~390 | ~490 | ~0.4 | ~3.0 |

| Water | ~400 | ~520 | ~0.1 | ~2.0 |

Theoretical and Computational Investigations on 3 Amino 4 Cyclohexylaminocoumarin

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Spectroscopic Predictions of 3-Amino-4-cyclohexylaminocoumarin

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. For this compound, DFT calculations can elucidate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential. These calculations are crucial for understanding the molecule's stability, reactivity, and potential interaction sites.

While specific DFT studies on this compound are not extensively documented in publicly available literature, the methodology has been widely applied to similar heterocyclic compounds. For instance, DFT investigations on aminopyridine derivatives have been used to calculate molecular geometrical parameters, vibrational frequencies, and electronic properties mdpi.comresearchgate.net. Such studies typically employ functionals like B3LYP with basis sets such as 6-311++G(d,p) to obtain optimized geometries and predict spectroscopic data researchgate.net.

The calculated HOMO and LUMO energies are particularly important as they provide insights into the molecule's chemical reactivity and kinetic stability. The energy gap between these orbitals can indicate the molecule's propensity to undergo charge transfer. For related compounds, these calculations have shown that charge transfer occurs within the molecule researchgate.net. Furthermore, DFT can be used to predict spectroscopic properties such as FT-IR and Raman spectra. The calculated vibrational frequencies, after appropriate scaling, generally show good agreement with experimental data, aiding in the structural characterization of the molecule researchgate.netmdpi.com.

Table 1: Representative DFT-Calculated Parameters for a Substituted Aminopyridine (as an illustrative example)

| Parameter | Calculated Value | Reference |

| HOMO Energy | -6.2 eV | researchgate.net |

| LUMO Energy | -2.5 eV | researchgate.net |

| Energy Gap (ΔE) | 3.7 eV | researchgate.net |

| Dipole Moment (μ) | 5.0 D | mdpi.com |

Note: Data presented is for a related aminopyridine compound to illustrate the outputs of DFT calculations, as specific data for this compound is not available.

Molecular Dynamics (MD) Simulations to Elucidate Conformational Dynamics and Solvent Interactions of this compound

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules. For this compound, MD simulations can provide a detailed understanding of its conformational flexibility and its interactions with solvent molecules over time. Such simulations are vital for predicting how the molecule will behave in a biological environment.

Studies on related coumarin (B35378) derivatives have utilized MD simulations to investigate the stability of ligand-protein complexes nih.govmdpi.com. These simulations, often run for nanoseconds, can reveal the dynamic behavior of the molecule and its key interactions with its surroundings bhu.ac.in. For example, the root-mean-square deviation (RMSD) of the molecule's backbone can be monitored to assess its structural stability over the simulation period bhu.ac.in.

The interaction with solvent, typically water in biological systems, is also a key aspect explored through MD simulations. These simulations can map the distribution of solvent molecules around the solute and calculate interaction energies, providing insights into the molecule's solubility and how it is stabilized in solution researchgate.net. The conformation of aminocoumarin derivatives can be influenced by the polarity of the solvent, a phenomenon that can be effectively studied using MD nih.gov.

Molecular Docking and Binding Energy Calculations for Potential Biomolecular Interactions of this compound

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to predict the binding mode of a ligand to a protein target. For this compound, molecular docking can identify potential biological targets and elucidate the specific interactions that stabilize the ligand-receptor complex.

Table 2: Illustrative Molecular Docking Scores for Coumarin Derivatives against a Protein Target

| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

| Coumarin Derivative A | -9.00 | HIS41, CYS145 | nih.gov |

| Coumarin Derivative B | -8.42 | GLU166, LEU141 | nih.gov |

| Coumarin Derivative C | -7.30 | ASN142, GLY143 | nih.gov |

Note: This table presents example data for different coumarin derivatives to illustrate the typical outputs of molecular docking studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology of this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. For analogues of this compound, QSAR modeling can be a valuable tool for predicting their biological activities and for guiding the design of new, more potent compounds.

QSAR studies have been successfully applied to various classes of coumarin derivatives bjbms.orgnih.govbjbms.orgresearchgate.netnih.gov. These studies typically involve calculating a set of molecular descriptors (e.g., topological, electronic, and physicochemical properties) for a series of compounds with known activities. Multiple linear regression (MLR) or other machine learning methods are then used to build a mathematical model that correlates these descriptors with the observed activity nih.gov.

For example, a QSAR study on 4-arylaminocoumarin derivatives used topological indices and physicochemical properties to predict their antimycotic effects bjbms.orgbjbms.orgresearchgate.net. The resulting models can identify the key structural features that are important for the desired biological activity. For instance, descriptors related to molecular complexity, hydrogen bonding capacity, and lipophilicity have been found to be important for the antioxidant activity of coumarin derivatives nih.gov. Such models can then be used to predict the activity of new, unsynthesized analogues of this compound.

Computational Prediction of Pharmacokinetic-Relevant Parameters for this compound and its Analogues (focused on in silico methodologies)

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a drug candidate are critical for its success. In silico methods for predicting these pharmacokinetic parameters are widely used in the early stages of drug discovery to filter out compounds with unfavorable profiles. For this compound and its analogues, various computational tools can be employed to estimate their ADMET properties.

Several studies on coumarin derivatives have utilized in silico tools like SwissADME and QikProp to predict their pharmacokinetic properties mdpi.comnih.govjchr.org. These programs calculate a range of descriptors related to physicochemical properties (e.g., molecular weight, logP), solubility, drug-likeness (e.g., Lipinski's rule of five), and potential for metabolism by cytochrome P450 enzymes.

For instance, in silico ADMET predictions for a series of coumarin derivatives showed that they possessed favorable properties such as high gastrointestinal absorption and good oral bioavailability mdpi.comjchr.org. These predictions are based on the compound's structure and can provide a rapid assessment of its potential as a drug candidate before committing to expensive and time-consuming experimental studies.

Table 3: Representative Predicted ADMET Properties for a Coumarin Derivative

| Property | Predicted Value | Method/Tool | Reference |

| Molecular Weight | < 500 g/mol | SwissADME | jchr.org |

| LogP | < 5 | SwissADME | jchr.org |

| H-bond Donors | ≤ 5 | SwissADME | jchr.org |

| H-bond Acceptors | ≤ 10 | SwissADME | jchr.org |

| GI Absorption | High | SwissADME | jchr.org |

| BBB Permeant | No | QikProp | nih.gov |

Note: The table shows typical ADMET parameters predicted for a generic coumarin derivative to illustrate the application of in silico tools.

Mechanistic Elucidation of Biological Activities and Target Interactions of 3 Amino 4 Cyclohexylaminocoumarin

Enzyme Inhibition Profiles and Mechanistic Analysis of 3-Amino-4-cyclohexylaminocoumarin

The interaction of this compound with various enzymes is a key area of investigation to understand its therapeutic potential. As a member of the aminocoumarin class, its inhibitory profile can be contextualized by the known mechanisms of related compounds against several major enzyme families.

Carbonic Anhydrase (CA)

Coumarins represent a distinct class of carbonic anhydrase inhibitors. nih.gov Their mechanism is unique, functioning as "prodrug inhibitors." The process begins when the esterase activity of the CA enzyme hydrolyzes the lactone ring inherent to the coumarin (B35378) structure. nih.gov This reaction opens the ring to form a 2-hydroxy-cinnamic acid derivative. This newly formed molecule then binds to the entrance of the enzyme's active site, a region with significant amino acid variability among different CA isoforms. nih.gov This variability allows for the development of highly isoform-selective inhibitors. nih.gov It is hypothesized that this compound follows this established mechanism, though specific kinetic data against various CA isoforms (e.g., CA I, II, IX, XII, XIV) would be required for confirmation. nih.govdrugbank.com

Monoamine Oxidase (MAO)

Monoamine oxidases (MAO-A and MAO-B) are crucial flavoenzymes that catabolize monoamine neurotransmitters like serotonin, norepinephrine, and dopamine. nih.govfrontiersin.org Inhibition of these enzymes increases the synaptic availability of these neurotransmitters, which is a key strategy in treating depression and neurodegenerative disorders such as Parkinson's disease. nih.govmdpi.com Coumarin derivatives have been reported to possess MAO inhibitory activity. nih.gov The mechanism of inhibition can be either reversible or irreversible and often involves interaction with the FAD cofactor within the enzyme's active site. nih.govyoutube.com The specific affinity of this compound for MAO-A versus MAO-B would determine its potential therapeutic application, with MAO-B selectivity being particularly relevant for Parkinson's disease. mdpi.com

α-Glucosidase

α-Glucosidase is a key intestinal enzyme responsible for breaking down complex carbohydrates into absorbable glucose. nih.gov Its inhibition is an established therapeutic approach for managing postprandial hyperglycemia in type 2 diabetes. nih.gov Inhibitors act by competing with dietary carbohydrates for binding at the enzyme's active site, thereby delaying glucose absorption. nih.govmedchemexpress.com Given the diverse inhibitory profiles of coumarin scaffolds, this compound could potentially act as an α-glucosidase inhibitor, though experimental validation is necessary.

Topoisomerases

Aminocoumarins are recognized as potent inhibitors of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.gov These enzymes are essential for managing DNA topology during replication, making them excellent targets for antibiotics. The inhibitory mechanism involves binding to the ATPase subunit of these enzymes (GyrB in DNA gyrase), which prevents the ATP-dependent supercoiling or decatenation of DNA, ultimately leading to bacterial cell death. nih.gov Studies on other aminocoumarins have shown they are often more effective against the gyrase found in Gram-positive bacteria like Staphylococcus aureus than in Gram-negative bacteria such as Escherichia coli. nih.gov This class-specific activity strongly suggests that this compound may exert its antibacterial effects through this mechanism.

Interactive Table: Potential Enzyme Inhibition Profile of this compound

This table summarizes the potential enzyme targets and established mechanisms of inhibition for the coumarin/aminocoumarin class, which are likely relevant to this compound.

| Enzyme Target | General Mechanism for Compound Class | Potential Effect of Inhibition |

| Carbonic Anhydrase | Prodrug inhibition; lactone ring hydrolysis by CA esterase activity, followed by binding of the resulting 2-hydroxy-cinnamic acid derivative to the active site entrance. nih.gov | Anticancer (targeting tumor-associated isoforms), antiglaucoma. nih.gov |

| Monoamine Oxidase (MAO) | Competitive or non-competitive inhibition at the active site, preventing the breakdown of monoamine neurotransmitters. nih.govfrontiersin.org | Antidepressant, neuroprotective (anti-Parkinson's). nih.govmdpi.com |

| α-Glucosidase | Competitive inhibition at the enzyme's active site, delaying carbohydrate digestion. nih.gov | Antidiabetic (management of hyperglycemia). nih.gov |

| Bacterial Topoisomerases | Inhibition of the ATPase activity of DNA gyrase and Topoisomerase IV, disrupting DNA replication. nih.gov | Antibacterial. nih.gov |

Ligand-Receptor Binding Studies and Allosteric Modulation by this compound

Currently, there is a lack of specific published research detailing the ligand-receptor binding affinities or potential for allosteric modulation by this compound. Such studies would be crucial to identify non-enzymatic protein targets and to understand if the compound can modulate receptor activity at sites distinct from the primary (orthosteric) binding site. Future research involving techniques like radioligand binding assays, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) would be necessary to explore these interactions and uncover novel mechanisms of action.

Investigation of Intracellular Signaling Pathway Modulation by this compound in Cellular Models

The biological activities of coumarins are often traced back to their ability to modulate key intracellular signaling pathways that govern cell fate decisions such as proliferation, survival, and death. While specific studies on this compound are limited, the known effects of related compounds suggest potential targets. For instance, many natural compounds are known to interfere with pathways like the MAPK (Mitogen-Activated Protein Kinase) signaling cascade, which plays a central role in cancer cell proliferation and survival. nih.gov Investigation into the effects of this compound on the phosphorylation status of key signaling proteins (e.g., Erk, JNK, p38) and transcription factors (e.g., NF-κB, AP-1) in relevant cellular models would be a critical step in elucidating its molecular mechanism.

Mechanisms of Antimicrobial Action of this compound

The structural features of this compound suggest potential for both antibacterial and antifungal activities. ontosight.ai

Antibacterial Mechanisms

As an aminocoumarin, the primary proposed mechanism of antibacterial action is the inhibition of bacterial type II topoisomerases. nih.gov By targeting DNA gyrase and topoisomerase IV, the compound can disrupt essential DNA replication and repair processes, leading to bacterial death. nih.gov This mechanism is particularly effective against Gram-positive bacteria. nih.govnih.gov The efficacy would be determined by the compound's ability to penetrate the bacterial cell wall and its binding affinity for the target enzymes.

Antifungal Mechanisms

The mechanisms of antifungal action for novel compounds can be diverse. Plausible mechanisms for this compound, based on other heterocyclic compounds, include:

Disruption of Membrane Integrity: Inhibition of ergosterol (B1671047) biosynthesis is a common antifungal mechanism. nih.govmdpi.com By targeting enzymes in this pathway, a compound can deplete ergosterol, leading to a dysfunctional cell membrane and fungal cell death.

Induction of Oxidative Stress: The compound could promote the generation of reactive oxygen species (ROS) within the fungal cell. mdpi.com Excessive ROS levels lead to damage of cellular components like DNA, proteins, and lipids, ultimately causing cell death.

Inhibition of Essential Metabolic Pathways: Targeting pathways unique to fungi, such as specific amino acid biosynthesis routes, can be an effective strategy. nih.gov

Induction of Programmed Cell Death Pathways (e.g., Apoptosis) by this compound in Disease Models

Apoptosis, or programmed cell death, is a tightly regulated process essential for removing damaged or unwanted cells. nih.gov Many anticancer agents function by inducing apoptosis in tumor cells. There are two main pathways:

The Intrinsic (Mitochondrial) Pathway: Initiated by intracellular stress, this pathway involves the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and subsequently the executioner caspase-3. nih.gov

The Extrinsic (Death Receptor) Pathway: Triggered by the binding of extracellular ligands (like FasL) to death receptors on the cell surface, leading to the activation of caspase-8 and then caspase-3. nih.gov

While specific data on this compound is not available, its potential as an anticancer agent would likely involve the induction of one or both of these pathways. Mechanistic studies would involve measuring caspase activation, DNA fragmentation, and changes in mitochondrial membrane potential to confirm the induction of apoptosis and identify the specific pathway involved. nih.gov

Anti-Angiogenic and Anti-Metastatic Mechanisms of this compound

Anti-Angiogenic Mechanisms

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and survival. nih.gov Anti-angiogenic therapies often work by inhibiting key signaling molecules like Vascular Endothelial Growth Factor (VEGF) or their receptors. nih.gov Another potential mechanism is the disruption of the tumor's ability to co-opt existing blood vessels. nih.gov The potential anti-angiogenic effect of this compound could be investigated by assessing its ability to inhibit endothelial cell proliferation, migration, and tube formation in vitro.

Anti-Metastatic Mechanisms

Metastasis is a multi-step process involving cell invasion, migration, and colonization of distant sites. A key event in this process is the epithelial-mesenchymal transition (EMT). nih.gov Potential anti-metastatic mechanisms for this compound could include:

Inhibition of EMT: Preventing cancer cells from acquiring a more motile, mesenchymal phenotype.

Inhibition of Proteases: Blocking matrix metalloproteinases (MMPs) that degrade the extracellular matrix, allowing cancer cells to invade surrounding tissues.

Interference with Cell Adhesion: Disrupting the interaction of cancer cells with components of the extracellular matrix. nih.gov

Immunomodulatory Effects and Cellular Immune Response Modulation by this compound

The immune system plays a dual role in cancer, and modulating its response is a key therapeutic strategy. The potential immunomodulatory effects of this compound could stem from several of its other biological activities. For instance, as a potential MAO inhibitor, it could influence the levels of monoamines that are known to regulate immune cell function. frontiersin.org Furthermore, the induction of certain types of programmed cell death can be immunogenic, meaning it can alert the immune system to the presence of cancer cells. nih.gov Direct effects on immune cells, such as T-cells or macrophages, would need to be specifically investigated to determine if the compound enhances or suppresses immune responses.

Advanced Applications and Emerging Research Trajectories for 3 Amino 4 Cyclohexylaminocoumarin

Development of 3-Amino-4-cyclohexylaminocoumarin as a Fluorescent Probe for Analytes and Biological Imaging (non-clinical)

Currently, there is a notable lack of specific studies in peer-reviewed literature detailing the development and application of this compound as a fluorescent probe for the detection of specific analytes or for use in non-clinical biological imaging. While related aminocoumarin structures are recognized for their fluorescent properties and are utilized in biomedical imaging, dedicated research on the unique capabilities of the this compound scaffold in this context is not presently available. ontosight.ai

Ratiometric and Turn-on/Turn-off Sensing Mechanisms

There are no specific research articles or data available that describe the use of this compound in ratiometric or turn-on/turn-off fluorescent sensing mechanisms. The investigation of its potential to act as a sensor through these advanced mechanisms—which are common for other fluorescent dyes—has not been reported.

Applications in Super-resolution Microscopy and Live-cell Imaging (non-clinical)

The application of this compound in specialized, non-clinical imaging techniques such as super-resolution microscopy or live-cell imaging has not been documented in scientific literature. Its suitability, photostability, and performance as a fluorophore for these demanding applications remain uncharacterized.

Optoelectronic and Photophysical Applications of this compound in Advanced Materials (e.g., OLEDs, dyes)

An extensive search of materials science and chemistry databases reveals no specific studies on the integration or application of this compound in optoelectronic devices such as Organic Light Emitting Diodes (OLEDs) or as a component in advanced functional dyes. The photophysical properties (e.g., quantum yield, molar absorptivity, excited-state lifetime) required to assess its potential for these applications have not been published.

Integration of this compound into Nanosystems for Controlled Release and Targeted Delivery (material science focus)

There is no available research focusing on the incorporation of this compound into nanosystems such as nanoparticles, micelles, or polymers for controlled release or targeted delivery from a material science perspective.

Fabrication of Chemical Sensors and Chemodosimeters Utilizing this compound

No published reports were found on the design, fabrication, or testing of specific chemical sensors or chemodosimeters where this compound is the active sensing molecule.

Note on Data Tables: No data tables have been included as no specific experimental data for the applications listed above for this compound are available in the current body of scientific literature.

Future Directions in the Academic Exploration and Functionalization of this compound

The absence of dedicated research on the advanced applications of this compound highlights a significant gap in the scientific literature and points toward numerous opportunities for future academic exploration. The primary future direction for this compound is foundational research to characterize its fundamental properties and explore the applications outlined in the preceding sections.

Key areas for future investigation include:

Fundamental Photophysics: A comprehensive study of the absorption and emission spectra, quantum yield, and solvent effects to establish its potential as a fluorophore.

Development as a Fluorescent Probe: Synthesizing derivatives and screening their response to various analytes (e.g., metal ions, pH, reactive oxygen species) to assess their viability as turn-on/turn-off or ratiometric sensors.

Advanced Imaging: Evaluating its photostability and performance in live-cell imaging and its potential for use in super-resolution microscopy techniques.

Materials Science Integration: Investigating its properties for potential use in optoelectronics and its compatibility with various nanosystems for applications in materials-focused targeted delivery and release.

Sensor Fabrication: Exploring its utility as the core component in the rational design of novel chemosensors and chemodosimeters.

In essence, the future of this compound research is wide open, with the potential to establish its utility across the same advanced applications where other coumarin (B35378) derivatives have already proven successful.

Methodological and Analytical Considerations in 3 Amino 4 Cyclohexylaminocoumarin Research

High-Throughput Screening (HTS) Methodologies for Novel 3-Amino-4-cyclohexylaminocoumarin Derivatives

High-throughput screening (HTS) serves as a critical tool in the initial stages of drug discovery, enabling the rapid evaluation of large libraries of compounds to identify potential lead molecules. For novel derivatives of "this compound," HTS assays are designed to assess their interaction with specific biological targets, such as enzymes or receptors.

Common HTS Approaches for Coumarin-Based Compounds:

Fluorescence-based assays are particularly well-suited for HTS of coumarin (B35378) derivatives due to the inherent fluorescent properties of the coumarin scaffold. These assays can be designed to detect changes in fluorescence intensity, polarization, or resonance energy transfer upon the binding of the compound to its target or the modulation of enzymatic activity. For instance, a fluorescence polarization (FP) assay can be developed where a fluorescently labeled ligand competes with the "this compound" derivative for binding to a target protein. A decrease in fluorescence polarization would indicate the displacement of the labeled ligand and therefore, the binding of the test compound. nih.govceltarys.comsemanticscholar.orggithub.iooncotarget.com

Enzyme inhibition assays are another cornerstone of HTS campaigns for this class of compounds. researchgate.netnih.govnih.govwiley.com Many coumarin derivatives have been investigated as inhibitors of various enzymes, including kinases, cholinesterases, and carbonic anhydrases. mdpi.comnih.gov HTS assays for enzyme inhibitors typically involve measuring the rate of an enzymatic reaction in the presence and absence of the test compounds. The product of the reaction can be designed to be chromogenic or fluorogenic, allowing for easy detection in a high-throughput format.

Data Table: HTS Methodologies for Enzyme Inhibitor Screening

| Assay Type | Principle | Readout | Target Class Example |

| Fluorescence Polarization (FP) | Competitive binding between a fluorescent tracer and a test compound to a target protein. Changes in the molecular rotation of the tracer upon binding affect the polarization of emitted light. | Fluorescence Polarization | Kinases, Proteases |

| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Non-radiative energy transfer between a donor and an acceptor fluorophore. Inhibition of target interaction disrupts FRET. | TR-FRET Signal | Protein-protein interactions |

| Enzyme-Coupled Fluorescence Assay | The product of the primary enzymatic reaction is a substrate for a second enzyme that produces a fluorescent signal. | Fluorescence Intensity | Kinases (ADP detection) nih.gov |

| Bioluminescence Assay (e.g., ADP-Glo) | Measures the amount of ADP produced in a kinase reaction through a coupled luciferase reaction. | Luminescence | Kinases |

It is important to note that while these HTS methodologies are broadly applicable to coumarin derivatives, specific assay development and optimization would be required for screening libraries of "this compound" analogs against a particular biological target.

Chromatographic and Electrophoretic Techniques for Purification and Quantitative Analysis of this compound

The purification and quantitative analysis of "this compound" and its derivatives rely on high-resolution separation techniques, primarily high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE).

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile and widely used technique for the separation, identification, and quantification of coumarin derivatives. nih.govvup.skresearchgate.net Reversed-phase HPLC (RP-HPLC) is the most common mode used, where a nonpolar stationary phase (e.g., C18) is employed with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.

For the quantitative analysis of "this compound," an HPLC method coupled with a suitable detector, such as a UV-Vis or a mass spectrometry (MS) detector, would be developed and validated. researchgate.net A UV detector is often suitable for coumarins due to their strong UV absorbance. An HPLC-MS method would offer higher sensitivity and selectivity, providing both quantitative data and structural information. nih.gov

Capillary Electrophoresis (CE):

Capillary electrophoresis offers a high-efficiency alternative to HPLC for the separation of coumarin derivatives. nih.govmdpi.comspringernature.commdpi.comresearchgate.net CE separates molecules based on their electrophoretic mobility in an electric field, which is influenced by their charge-to-size ratio. This technique is particularly advantageous for the separation of closely related isomers and for analyzing small sample volumes. mdpi.com Different modes of CE, such as capillary zone electrophoresis (CZE) and micellar electrokinetic chromatography (MEKC), can be employed to optimize the separation of "this compound" and its analogs.

Data Table: Comparison of HPLC and CE for Aminocoumarin Analysis

| Feature | High-Performance Liquid Chromatography (HPLC) | Capillary Electrophoresis (CE) |

| Principle of Separation | Partitioning between a stationary and a mobile phase. | Differential migration in an electric field based on charge-to-size ratio. |

| Efficiency | High | Very High |

| Sample Volume | Microliters | Nanoliters |

| Solvent Consumption | Relatively High | Very Low |

| Instrumentation Cost | Moderate to High | Moderate |

| Common Detectors | UV-Vis, Mass Spectrometry (MS) | UV-Vis, Laser-Induced Fluorescence (LIF), MS |

| Application for Aminocoumarins | Widely used for purification and quantification. nih.govvup.sk | Effective for high-resolution separation, including isomers. mdpi.com |

The choice between HPLC and CE would depend on the specific analytical challenge, such as the complexity of the sample matrix, the required sensitivity, and the need to resolve isomeric impurities.

Development of Robust and Reproducible Biological Assays for Mechanistic Investigations of this compound

To understand the biological mechanism of action of "this compound," it is crucial to develop and utilize robust and reproducible biological assays. These assays can range from in vitro enzyme inhibition studies to cell-based assays that probe cellular pathways.

Enzyme Inhibition Assays:

Given that many coumarin derivatives exhibit enzyme inhibitory activity, developing specific assays to measure the inhibition of target enzymes is a primary step. nih.gov For example, if "this compound" is hypothesized to be a kinase inhibitor, an in vitro kinase assay would be established using a purified recombinant kinase, a substrate, and ATP. The extent of substrate phosphorylation would be measured, often using methods like radioactive labeling, antibody-based detection (e.g., ELISA), or fluorescence-based readouts. nih.govnih.gov

Cell-Based Assays:

Cell-based assays provide a more physiologically relevant context to study the effects of a compound. Cytotoxicity assays, such as the MTT assay, are fundamental to determine the concentration range at which the compound affects cell viability. nih.govbpasjournals.comnih.gov To investigate the mechanism of action, more specific cell-based assays can be employed. For instance, if the compound is believed to induce apoptosis, assays that measure caspase activation, DNA fragmentation, or changes in mitochondrial membrane potential can be utilized. Reporter gene assays can be used to determine if the compound affects the activity of a specific signaling pathway.

Data Table: Examples of Biological Assays for Mechanistic Studies

| Assay Type | Purpose | Principle | Typical Readout |

| In Vitro Kinase Assay | To determine the inhibitory activity against a specific kinase. | Measures the transfer of a phosphate (B84403) group from ATP to a substrate by a kinase. | Radioactivity, Fluorescence, Luminescence |

| MTT Assay | To assess cell viability and cytotoxicity. | Measures the metabolic activity of viable cells by the reduction of MTT to a colored formazan (B1609692) product. | Absorbance |

| Caspase-Glo Assay | To detect the induction of apoptosis. | Measures the activity of caspases, key enzymes in the apoptotic pathway, using a luminogenic substrate. | Luminescence |

| Reporter Gene Assay | To investigate the effect on a specific signaling pathway. | A reporter gene (e.g., luciferase) is placed under the control of a promoter that is regulated by the signaling pathway of interest. | Luminescence |

The development of these assays requires careful optimization of conditions and the use of appropriate positive and negative controls to ensure the reliability and reproducibility of the results.

Interdisciplinary Approaches in Comprehensive Studies of this compound

A comprehensive understanding of "this compound" is best achieved through interdisciplinary approaches that integrate computational and experimental methodologies. nih.govepstem.netbiointerfaceresearch.comresearchgate.netmdpi.comacs.orgresearchgate.netmdpi.com

Computational Chemistry and Molecular Modeling:

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can provide valuable insights into the potential biological targets of "this compound" and guide the design of more potent and selective derivatives. nih.govbiointerfaceresearch.comresearchgate.netmdpi.comacs.orgresearchgate.netmdpi.com Molecular docking can predict the binding mode of the compound within the active site of a target protein, helping to rationalize its inhibitory activity. QSAR models can establish a mathematical relationship between the chemical structure of a series of analogs and their biological activity, enabling the prediction of the activity of novel compounds.

Chemical Synthesis and Biological Evaluation:

The predictions from computational studies can then be validated through chemical synthesis and subsequent biological evaluation. Novel derivatives of "this compound" can be synthesized with specific structural modifications suggested by the computational models. These newly synthesized compounds are then tested in the developed biological assays to determine their activity and to refine the structure-activity relationships.

Integrated Workflow:

An integrated workflow that combines these disciplines allows for a more efficient and rational approach to drug discovery and development. For example, a virtual screening campaign using molecular docking could identify potential hits from a large compound library. These hits can then be tested in vitro, and the active compounds can be further optimized through iterative cycles of computational design, chemical synthesis, and biological testing.

This interdisciplinary strategy, by combining the predictive power of computational methods with the empirical data from experimental studies, accelerates the process of identifying and characterizing novel bioactive compounds based on the "this compound" scaffold.

Conclusion and Future Perspectives on 3 Amino 4 Cyclohexylaminocoumarin Research

Synthesis of Key Findings and Contributions to Coumarin (B35378) Chemistry

3-Amino-4-cyclohexylaminocoumarin is a synthetic compound belonging to the coumarin family of heterocyclic compounds. ontosight.ai Its core structure features a coumarin nucleus with an amino group substituted at the 3-position and a cyclohexylamino group at the 4-position. ontosight.ai This specific arrangement of functional groups imparts distinct chemical properties and potential for further chemical modifications.

The synthesis of related 3-aminocoumarin (B156225) derivatives often involves multicomponent reactions or the use of precursors like 3-hydroxycoumarin. researchgate.net The amino group at the 3-position and the enamine carbon make the molecule highly reactive towards electrophiles, facilitating the synthesis of fused heterocyclic coumarin derivatives. researchgate.net While specific synthesis routes for this compound are not extensively detailed in the provided results, the general principles of coumarin chemistry suggest that it can be synthesized from appropriate starting materials through established synthetic methodologies.

The primary contribution of this compound to coumarin chemistry lies in its potential as a scaffold for developing new compounds with specific biological activities. The dual amino functionalities at the 3 and 4-positions offer sites for further chemical derivatization, allowing for the creation of a library of related compounds for screening. Research into similar structures, such as 3-aminocyclohex-2-en-1-one derivatives, has shown promise in developing antagonists for chemokine receptors like CXCR2, which are involved in inflammatory diseases. umich.edu This suggests that this compound could serve as a valuable building block in medicinal chemistry.

Below is a table summarizing the key chemical information for this compound:

| Property | Value |

| Molecular Formula | C15H20N2O2 |

| Molecular Weight | 260.33 g/mol |

| Core Structure | Coumarin |

| Key Functional Groups | Amino group (at C3), Cyclohexylamino group (at C4) |

| CAS Number | 69405-46-5 |

Unresolved Questions and Promising Avenues for Future Academic Research on this compound

Despite the foundational knowledge about its structure, significant gaps remain in the understanding of this compound, presenting numerous opportunities for future academic inquiry.

Unresolved Questions:

Detailed Synthesis and Optimization: While general synthetic strategies for coumarins are known, a detailed, optimized, and scalable synthesis protocol specifically for this compound has not been extensively reported. Research into efficient synthetic routes, including catalyst systems and reaction conditions, is a fundamental unresolved area.

Comprehensive Spectroscopic and Structural Analysis: A thorough characterization of this compound using modern spectroscopic techniques (such as advanced NMR, mass spectrometry, and X-ray crystallography) is needed to fully elucidate its three-dimensional structure and electronic properties.

Physicochemical Properties: Key physicochemical parameters, including solubility in various solvents, pKa values, and lipophilicity (logP), have not been systematically determined. This data is crucial for understanding its behavior in biological systems and for designing future experiments.

Biological Activity Profile: The potential biological activities of this compound remain largely unexplored. While related coumarins exhibit a range of effects, the specific bioactivity of this compound is unknown. ontosight.ai

Mechanism of Action: Should any biological activity be identified, the underlying mechanism of action at the molecular level will need to be investigated.

Promising Avenues for Future Research:

Exploration of Biological Activities: A primary focus for future research should be the systematic screening of this compound for a wide range of biological activities. Based on the activities of related coumarins, promising areas for investigation include:

Antimicrobial and Antifungal Activity: Following the precedent of other 3-substituted amino-4-hydroxycoumarins, this compound could be tested against various bacterial and fungal strains. nih.gov

Anticoagulant Properties: Given that 4-hydroxycoumarin (B602359) derivatives are known anticoagulants, it would be valuable to investigate if this compound affects coagulation pathways. nih.gov

Enzyme Inhibition: The compound could be screened against a panel of enzymes, particularly those involved in disease pathways where other coumarins have shown inhibitory effects.

Derivative Synthesis and Structure-Activity Relationship (SAR) Studies: The amino groups at the C3 and C4 positions are ideal handles for chemical modification. Future research could involve the synthesis of a library of derivatives by modifying the cyclohexylamino group or by acylating the 3-amino group. Subsequent SAR studies would help in identifying the structural features crucial for any observed biological activity and in optimizing lead compounds.

Development as a Chemical Probe: If a specific and potent biological activity is discovered, this compound or its derivatives could be developed as chemical probes to study biological pathways.

Materials Science Applications: The fluorescent properties inherent to many coumarin compounds could be investigated for this compound. This could lead to applications in materials science, such as in the development of fluorescent sensors or organic light-emitting diodes (OLEDs).

The table below outlines potential research directions for this compound:

| Research Area | Focus | Potential Impact |

| Synthetic Chemistry | Development of efficient and scalable synthesis protocols. | Facilitates broader research and potential commercial application. |

| Medicinal Chemistry | Screening for biological activities (e.g., antimicrobial, anticoagulant) and conducting SAR studies on derivatives. | Discovery of new therapeutic agents. |

| Chemical Biology | Elucidation of the mechanism of action for any identified biological activity. | Understanding of fundamental biological processes. |

| Materials Science | Investigation of photophysical properties (fluorescence). | Development of new functional materials. |

Q & A

Q. How should researchers design in vivo studies to evaluate the pharmacokinetics of this compound?

- Methodological Answer : Use a PICO framework:

- Population : Rodent models (e.g., Sprague-Dawley rats).

- Intervention : Oral/intravenous administration (10–50 mg/kg).

- Comparison : Control group (vehicle only).

- Outcome : Plasma concentration (LC-MS/MS), half-life, and tissue distribution.

Include dose-escalation phases and histopathological analysis to assess toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.